molecular formula C8H8BrNOS B6170294 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one CAS No. 2649046-66-0

6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No. B6170294
CAS RN: 2649046-66-0
M. Wt: 246.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one, also known as BMBT, is a heterocyclic compound with a wide range of applications in the field of science and technology. BMBT is used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and agrochemicals, as well as the synthesis of organic semiconductors and other materials. BMBT has also been used in the development of new catalysts, and it is a key component in many chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is not fully understood. However, it is believed that this compound acts as a nucleophile, which is a molecule that is attracted to other molecules and can form covalent bonds with them. This compound is also believed to act as an electron donor, which is a molecule that can donate electrons to other molecules and form covalent bonds with them. Additionally, this compound is believed to act as an acid catalyst, which is a molecule that can catalyze certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can interact with certain proteins and enzymes, which can lead to a variety of biochemical and physiological effects. Additionally, this compound is believed to be able to interact with certain hormones and neurotransmitters, which can lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one for lab experiments include its low cost, its availability, and its ease of use. Additionally, this compound is a stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using this compound for lab experiments is that it is a toxic compound, and it should be handled with caution. Additionally, this compound can be difficult to obtain in large quantities, and it can be difficult to store for long periods of time.

Future Directions

There are a variety of potential future directions for the use of 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one. One potential future direction is the development of new catalysts that are based on this compound. Additionally, this compound could be used in the development of new drugs and other therapeutic agents. Additionally, this compound could be used in the development of new materials and polymers. Furthermore, this compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance. Finally, this compound could be used in the development of new methods for the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can be synthesized by a variety of methods. One method involves the reaction of 1-bromo-3-methylbenzene with thiourea in the presence of a base and a catalyst. This reaction yields this compound and other byproducts, such as thiophene and thiazol-2-one. Another method involves the reaction of 1-bromo-3-methylbenzene with thiourea in the presence of a base and a catalyst. This reaction yields this compound and other byproducts, such as thiophene and thiazol-2-one. Additionally, this compound can be synthesized by the reaction of 1-bromo-3-methylbenzene with thiourea in the presence of an acid catalyst. This reaction yields this compound and other byproducts, such as thiophene and thiazol-2-one.

Scientific Research Applications

6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a variety of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors. Additionally, this compound is used in the development of new catalysts, and it is a key component in many chemical reactions. This compound is also used in the synthesis of polymers and other materials, and it has been used in the development of new drugs and other therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one.", "Starting Materials": [ "1-methyl-3H-1lambda6,2-benzothiazol-1-one", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1-methyl-3H-1lambda6,2-benzothiazol-1-one in acetic acid, add bromine dropwise with stirring.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add sodium acetate and water to the reaction mixture and stir for 10 minutes.", "Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Filter and evaporate the solvent to obtain the desired product, 6-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one." ] }

CAS RN

2649046-66-0

Molecular Formula

C8H8BrNOS

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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